molecular formula C25H26FN3O3S B3435330 N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide

Cat. No. B3435330
M. Wt: 467.6 g/mol
InChI Key: OOBUIRFTTCEUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide, commonly known as F-18, is a chemical compound that has been extensively researched for its potential use in medical imaging. It is a radiopharmaceutical that can be used in positron emission tomography (PET) scans to visualize various diseases and conditions in the body.

Mechanism of Action

F-18 works by binding to specific molecules in the body, such as glucose or amino acids, which are associated with various diseases and conditions. The radioactive decay of F-18 emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide scanner and used to create images of the body.
Biochemical and Physiological Effects:
F-18 has a short half-life of approximately 110 minutes, which limits its accumulation in the body and reduces the risk of radiation exposure. It is rapidly eliminated from the body through urine and does not cause any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

F-18 has several advantages for use in lab experiments, including its high sensitivity and specificity, rapid clearance from the body, and ability to visualize metabolic processes in real-time. However, its short half-life and high cost can be limiting factors for some experiments.

Future Directions

There are several future directions for the use of F-18 in medical imaging. One area of research is the development of new F-18 radiopharmaceuticals for the detection and monitoring of specific diseases and conditions. Another area of research is the use of F-18 in combination with other imaging modalities, such as magnetic resonance imaging (MRI) or computed tomography (CT), to improve diagnostic accuracy and treatment planning. Additionally, research is ongoing to improve the synthesis and formulation of F-18 to reduce costs and increase availability for clinical use.
Conclusion:
In conclusion, F-18 is a radiopharmaceutical that has been extensively researched for its potential use in medical imaging. It has shown great promise in the detection and monitoring of various diseases and conditions, and ongoing research is exploring new applications and improvements in its synthesis and formulation. While there are limitations to its use in lab experiments, F-18 remains a valuable tool for medical imaging and a promising area of research for the future.

Scientific Research Applications

F-18 has been extensively studied for its use in N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide scans to visualize various diseases and conditions in the body. It has been used to detect and monitor cancer, heart disease, neurological disorders, and infectious diseases. N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide scans using F-18 have been shown to be highly sensitive and specific, allowing for early detection and accurate diagnosis of these conditions.

properties

IUPAC Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c26-22-11-13-23(14-12-22)29(33(31,32)24-9-5-2-6-10-24)20-25(30)28-17-15-27(16-18-28)19-21-7-3-1-4-8-21/h1-14H,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBUIRFTTCEUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN(C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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